molecular formula C12H16N2O2 B1318834 3-(Piperazin-1-ylmethyl)benzoic acid CAS No. 773109-07-2

3-(Piperazin-1-ylmethyl)benzoic acid

Cat. No. B1318834
CAS RN: 773109-07-2
M. Wt: 220.27 g/mol
InChI Key: UFDLFPRBJFTOCJ-UHFFFAOYSA-N
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Description

3-(Piperazin-1-ylmethyl)benzoic acid is a compound with the CAS Number: 773109-07-2 . It has a molecular weight of 220.27 .


Molecular Structure Analysis

The InChI code for 3-(Piperazin-1-ylmethyl)benzoic acid is 1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-(Piperazin-1-ylmethyl)benzoic acid appears as a white to yellow powder or crystals .

Scientific Research Applications

Antibacterial Activity

One of the significant applications of 3-(Piperazin-1-ylmethyl)benzoic acid is in the field of antibacterial research. A study has shown that structurally modified 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives, which include 3-(Piperazin-1-ylmethyl)benzoic acid, have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Drugability

The synthesized compounds of 3-(Piperazin-1-ylmethyl)benzoic acid were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion .

Synthesis of Novel Derivatives

3-(Piperazin-1-ylmethyl)benzoic acid is used in the synthesis of novel derivatives. A new library of structurally modified 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .

Antipsychotic Drug Substances

3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Proteomics Research

3-(4-Methyl-piperazin-1-ylmethyl)benzoic acid, a biochemical derivative of 3-(Piperazin-1-ylmethyl)benzoic acid, is used in proteomics research .

Safety and Hazards

While specific safety and hazard information for 3-(Piperazin-1-ylmethyl)benzoic acid is not available, it’s generally recommended to avoid breathing in mist, gas, or vapors of such compounds, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDLFPRBJFTOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589757
Record name 3-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperazin-1-ylmethyl)benzoic acid

CAS RN

773109-07-2
Record name 3-(1-Piperazinylmethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773109-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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